4,4'-Thiobis(3-Methylphenol)

Description

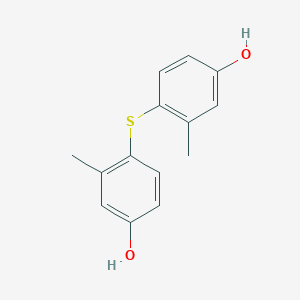

Structure

2D Structure

3D Structure

Properties

CAS No. |

3530-35-6 |

|---|---|

Molecular Formula |

C14H14O2S |

Molecular Weight |

246.33 g/mol |

IUPAC Name |

4-(4-hydroxy-2-methylphenyl)sulfanyl-3-methylphenol |

InChI |

InChI=1S/C14H14O2S/c1-9-7-11(15)3-5-13(9)17-14-6-4-12(16)8-10(14)2/h3-8,15-16H,1-2H3 |

InChI Key |

PJICANHHEXHVTN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)O)SC2=C(C=C(C=C2)O)C |

Canonical SMILES |

CC1=C(C=CC(=C1)O)SC2=C(C=C(C=C2)O)C |

Origin of Product |

United States |

Reaction Chemistry and Functional Transformations of 4,4 Thiobis 3 Methylphenol Systems

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) rings in 4,4'-Thiobis(3-Methylphenol) are activated towards electrophilic aromatic substitution (EAS) due to the electron-donating effects of the hydroxyl, methyl, and thioether groups. wikipedia.org In an EAS reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The key step in this process is the attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion. libretexts.org The reaction concludes with the loss of a proton from this intermediate to restore the aromatic system. libretexts.org

The directing effects of the existing substituents determine the position of substitution. The hydroxyl (-OH) group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Similarly, the methyl (-CH₃) group and the thioether (-S-) bridge are also ortho-, para-directing activators. rsc.org Given the substitution pattern of 4,4'-Thiobis(3-Methylphenol), the positions ortho to the powerful hydroxyl group are the most likely sites for electrophilic attack.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (—NO₂) using nitric acid, often with a sulfuric acid catalyst. minia.edu.eg

Halogenation: Introduction of a halogen (e.g., Br, Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. minia.edu.eg

Friedel-Crafts Alkylation and Acylation: Formation of new carbon-carbon bonds by adding alkyl or acyl halides in the presence of a Lewis acid. masterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on the ring, is less common for this molecule. nih.gov SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) at positions ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orglibretexts.org Since 4,4'-Thiobis(3-Methylphenol) contains activating groups rather than deactivating ones, it is not predisposed to this reaction mechanism under standard conditions.

Redox Chemistry of the Thioether Linkage and Phenolic Moieties

The redox chemistry of 4,4'-Thiobis(3-Methylphenol) is central to its primary application as an antioxidant. cymitquimica.com Both the thioether bridge and the phenolic hydroxyl groups can participate in oxidation-reduction reactions.

The thioether linkage is susceptible to oxidation. It can be selectively oxidized to form a sulfoxide (B87167) and, upon further oxidation, a sulfone. researchgate.netmasterorganicchemistry.com This transformation is a common and straightforward method for producing sulfoxides, which are valuable synthetic intermediates in various fields. rsc.org The oxidation of thioethers can be achieved using various oxidizing agents. rsc.org

| Oxidation State | Functional Group | General Structure |

| Thioether | -S- | R-S-R' |

| Sulfoxide | -SO- | R-S(=O)-R' |

| Sulfone | -SO₂- | R-S(=O)₂-R' |

The phenolic moieties are excellent hydrogen or electron donors, which is the basis of their antioxidant activity. They can scavenge free radicals, thereby preventing oxidative degradation of materials. cymitquimica.com In this process, the phenolic hydroxyl group is typically oxidized. The disulfide bond is also a dynamic covalent bond that can be cleaved or exchanged under various chemical or physical stimuli, such as reducing agents or light. nih.govsemanticscholar.org This reversible oxidative coupling and reductive degradation is a key aspect of its chemical reactivity. nih.govsemanticscholar.org

Polymerization Reactions Utilizing 4,4'-Thiobis(3-Methylphenol) Analogues as Monomers

Due to its bifunctional nature, possessing two reactive hydroxyl groups, 4,4'-Thiobis(3-Methylphenol) and its analogues can serve as monomers in step-growth polymerization. fiveable.meuomustansiriyah.edu.iq This type of polymerization involves a stepwise reaction between molecules containing two or more reactive functional groups. bhu.ac.inscribd.com

Step-growth polymerization proceeds by the reaction of monomers to form dimers, which then react to form trimers and tetramers, and so on. uomustansiriyah.edu.iqwikipedia.org The polymer chain grows gradually, and unlike chain-growth polymerization, high molecular weight polymers are only formed at very high conversion rates. fiveable.mewikipedia.org The mechanism does not involve distinct initiation, propagation, and termination steps but rather a single reaction type that repeats throughout the polymer matrix. uomustansiriyah.edu.iqscribd.com

For a thiobisphenol monomer, the two hydroxyl groups can react with a co-monomer containing two complementary functional groups, such as a dicarboxylic acid (to form a polyester) or a diisocyanate (to form a polyurethane). uomustansiriyah.edu.iq These reactions typically proceed through nucleophilic addition or substitution and often result in the elimination of a small molecule like water. fiveable.mebhu.ac.in

| Polymer Type | Co-Monomer Functional Group | Linkage Formed | Byproduct |

| Polyester | Carboxylic Acid (-COOH) | Ester (-O-CO-) | Water (H₂O) |

| Polyurethane | Isocyanate (-NCO) | Urethane (-O-CO-NH-) | None |

| Polycarbonate | Phosgene or Carbonate | Carbonate (-O-CO-O-) | e.g., HCl, Phenol (B47542) |

Achieving a high molecular weight polymer via step-growth polymerization requires precise control over the reaction conditions. uomustansiriyah.edu.iq Several factors influence the final polymer architecture and molecular weight:

Stoichiometric Control: To achieve a high degree of polymerization, the reacting functional groups from the two different monomers must be present in nearly perfect equimolar amounts. uomustansiriyah.edu.iq An excess of one monomer will lead to chain ends all having the same functional group, preventing further chain growth and limiting the molecular weight. youtube.com

High Conversion: A very high extent of reaction (typically >99%) is necessary to produce long polymer chains. wikipedia.org

Chain Stoppers: The addition of a small amount of a monofunctional monomer, known as a "chain stopper," can be used to deliberately limit the molecular weight. wikipedia.orgyoutube.com These molecules react with a growing chain end, capping it with a non-reactive group and thus preventing further polymerization. wikipedia.org

Monomer Functionality: Using monomers with a functionality greater than two (e.g., a triol) will introduce branching into the polymer structure and can ultimately lead to the formation of a cross-linked network. wikipedia.org

Recent advancements have demonstrated methods for producing polymers with narrow molecular weight distributions, a high degree of control that is desirable for many applications. nih.govsemanticscholar.orgrsc.org

Catalytic and Co-Catalytic Applications in Organic Synthesis

While primarily known as a stabilizer, derivatives of 4,4'-Thiobis(3-Methylphenol) have been noted for their role in catalytic systems. For instance, a related compound, 4,4′-Thiobis(3-methyl-6-tert-butylphenol), has been used in conjunction with potassium carbonate in chemical reactions. echemi.com The phenolic groups can act as proton-transfer agents or ligands for metal catalysts, while the thioether linkage can also coordinate with certain metal centers. The specific catalytic activity depends heavily on the reaction type and the other components of the catalytic system. The synthesis of thioethers itself often employs metal-catalyzed reactions. acsgcipr.org

Mechanistic Pathways of Catalytic Activity and Selectivity

Consequently, without evidence of catalytic activity in epoxidation, there are no elucidated mechanistic pathways to describe. The study of reaction mechanisms, including the identification of active catalytic species, transition states, and factors influencing selectivity (such as stereoselectivity or regioselectivity), is contingent upon the observation of the catalytic phenomenon itself. As the catalytic role of 4,4'-Thiobis(3-Methylphenol) in epoxidation is not documented, no mechanistic studies have been undertaken or reported.

Mechanistic Investigations of Radical Scavenging and Antioxidant Activity in 4,4 Thiobis 3 Methylphenol Compounds

Hydrogen Atom Transfer (HAT) Mechanism in Phenolic Antioxidants

The Hydrogen Atom Transfer (HAT) mechanism is a fundamental process by which phenolic antioxidants, including 4,4'-Thiobis(3-Methylphenol), exert their radical-scavenging effects. researcher.life This mechanism involves the direct transfer of a hydrogen atom (a proton and an electron) from the antioxidant's hydroxyl group (ArOH) to a free radical (R•), effectively neutralizing the radical and generating a more stable antioxidant radical (ArO•). mdpi.comnih.gov

ArOH + R• → ArO• + RH

This process is a concerted movement of a proton and an electron in a single kinetic step. nih.gov The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring, which reduces its reactivity and prevents it from initiating new oxidation chains. mdpi.com

The efficiency of the HAT mechanism is governed by both kinetic and thermodynamic factors. A key thermodynamic parameter is the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates a weaker bond, making the hydrogen atom easier to donate and the antioxidant more effective. The BDE values for phenolic compounds are influenced by the substituents on the aromatic ring.

Kinetically, the rate at which the hydrogen atom is transferred to the radical species is crucial. For hindered phenols, the reaction rate constant (kinh) with peroxyl radicals is a key measure of antioxidant activity. For instance, the structurally related hindered phenol (B47542), 2,6-di-tert-butyl-4-methylphenol (BHT), has a kinh of 1.4 x 104 M-1s-1 for reaction with peroxyl radicals. nih.gov The rate of this reaction must be significantly faster than the rate of the radical's reaction with the substrate (e.g., a polymer) to provide effective protection.

Key Thermodynamic Parameters for Antioxidant Mechanisms

| Parameter | Mechanism | Description | Significance |

|---|---|---|---|

| Bond Dissociation Enthalpy (BDE) | HAT | Enthalpy change for the homolytic cleavage of the O-H bond. | A lower BDE facilitates easier hydrogen atom donation. |

| Ionization Potential (IP) | SET | Energy required to remove an electron from the antioxidant molecule. | A lower IP favors the single electron transfer process. |

| Proton Affinity (PA) | SPLET | Negative of the enthalpy change for the gas-phase protonation of the antioxidant's anion. | Relates to the ease of deprotonation in the SPLET mechanism. |

| Electron Transfer Enthalpy (ETE) | SPLET | Enthalpy change for the electron donation from the antioxidant's anion. | Governs the second step of the SPLET mechanism. |

The molecular structure of 4,4'-Thiobis(3-Methylphenol) is optimized for efficient HAT activity due to a combination of steric and electronic effects.

Electronic Effects: The methyl groups (CH₃) at the ortho position to the hydroxyl groups are electron-donating. This electron-donating character increases the electron density on the aromatic ring, which in turn destabilizes the O-H bond, lowering its BDE and facilitating hydrogen donation. The thioether (-S-) bridge can also influence the electronic properties of the phenolic rings.

Single Electron Transfer (SET) Mechanism in Radical Scavenging

An alternative pathway for radical scavenging by phenolic antioxidants is the Single Electron Transfer (SET) mechanism. nih.govnih.gov In this process, the antioxidant donates a single electron to the free radical to form a radical cation (ArOH•+) and an anion (R⁻).

ArOH + R• → ArOH•+ + R⁻

The resulting anion is typically protonated by a solvent molecule or other proton source in subsequent steps. The feasibility of the SET mechanism is primarily determined by the antioxidant's Ionization Potential (IP), which is the energy required to remove an electron. researcher.life A lower IP value makes the electron transfer more favorable. The SET mechanism is often considered part of a more complex process called Sequential Proton Loss Electron Transfer (SPLET) or can be in thermodynamic equilibrium with the HAT pathway, with the dominant mechanism depending on factors like the radical's nature, solvent polarity, and the antioxidant's chemical structure. nih.gov For many phenolic compounds, the HAT mechanism is generally considered the more dominant pathway for scavenging peroxyl radicals in non-polar media, such as within a polymer matrix. researcher.life

Interactions with Various Radical Species (e.g., Peroxyl, Alkoxyl, Hydroxyl Radicals)

The primary function of 4,4'-Thiobis(3-Methylphenol) is to intercept and neutralize various radical species that drive oxidative degradation.

Peroxyl Radicals (ROO•): These are the key chain-propagating species in the auto-oxidation of organic materials, including polymers. Thiobisphenols are highly effective at scavenging peroxyl radicals via the HAT mechanism, thereby breaking the oxidation chain reaction. nih.govresearchgate.net The reaction is rapid and efficient, converting the reactive ROO• radical into a more stable hydroperoxide (ROOH), which can be subsequently decomposed by secondary antioxidants.

Alkoxyl Radicals (RO•): Alkoxyl radicals are highly reactive species formed, for example, from the decomposition of hydroperoxides. organic-chemistry.org They can abstract hydrogen atoms from a polymer backbone, leading to rapid degradation. Phenolic antioxidants like 4,4'-Thiobis(3-Methylphenol) can also quench alkoxyl radicals through hydrogen donation, similar to their reaction with peroxyl radicals.

Hydroxyl Radicals (•OH): The hydroxyl radical is one of the most reactive and damaging free radicals. While less common in polymer thermal oxidation, it can be generated by other means. Phenolic compounds react very rapidly with hydroxyl radicals, typically through an addition to the aromatic ring or by one-electron oxidation, providing effective protection against this highly aggressive species. manipal.edu

Mechanisms of Polymer Stabilization by Thiobisphenol Antioxidants

Thiobisphenol antioxidants are crucial additives for protecting polymers from degradation during high-temperature processing and long-term service. mdpi.comnih.gov Their stabilizing action is primarily achieved by interrupting the radical chain reactions that constitute oxidative degradation.

Thermal oxidative degradation is a primary aging mechanism for many polymers, initiated by heat and oxygen. kpi.uacnrs.fr The process involves a free-radical chain reaction cycle:

Initiation: Heat or mechanical stress leads to the formation of initial alkyl radicals (R•) from the polymer chain (P-H). P-H → P• + H•

Propagation: The alkyl radical reacts rapidly with oxygen to form a peroxyl radical (POO•). This peroxyl radical then abstracts a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and a new alkyl radical (P•), propagating the chain reaction. P• + O₂ → POO• POO• + P-H → POOH + P•

Branching: The unstable hydroperoxides decompose under heat to form highly reactive alkoxyl (PO•) and hydroxyl (•OH) radicals, which accelerate the degradation process by creating more polymer radicals. POOH → PO• + •OH

4,4'-Thiobis(3-Methylphenol) acts as a primary, chain-breaking antioxidant by intervening in the propagation step. additivesforpolymer.com By donating a hydrogen atom from one of its phenolic hydroxyl groups to the peroxyl radical (POO•), it terminates the kinetic chain.

POO• + ArOH → POOH + ArO•

Principles of Photostabilization in Polymeric Matrices

The primary mechanism of photooxidative degradation involves a series of steps:

Initiation: Absorption of UV light by chromophores produces free radicals.

Propagation: These radicals react with oxygen to form peroxy radicals, which then abstract hydrogen from the polymer backbone, creating hydroperoxides (ROOH) and more free radicals.

Chain Branching: The hydroperoxides themselves are key chromophores that can absorb UV light and cleave to form highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, accelerating the degradation process. canada.ca

4,4'-Thiobis(3-Methylphenol) contributes to photostabilization through several key principles inherent to its molecular structure, which combines phenolic and thioether functionalities.

UV Absorption: Although not its primary function, the phenolic rings in the molecule can absorb some UV radiation, dissipating the energy as heat before it can break chemical bonds in the polymer.

Radical Scavenging: The primary antioxidant role of the phenolic groups is crucial for photostabilization. The hydroxyl (-OH) group on each phenol ring can donate a hydrogen atom to the highly reactive peroxy radicals (ROO•) that propagate the degradation chain. This process neutralizes the peroxy radical, converting it into a more stable hydroperoxide, and transforms the antioxidant into a less reactive phenoxyl radical. The steric hindrance provided by the adjacent methyl groups helps to stabilize this phenoxyl radical, preventing it from initiating new degradation chains.

Hydroperoxide Decomposition: The thioether bridge (-S-) provides a secondary, and critical, stabilization mechanism by decomposing hydroperoxides into non-radical, stable products, a process detailed in section 4.5. By eliminating hydroperoxides, it removes the key species responsible for chain branching, which is a major accelerator of photodegradation. canada.ca

By interrupting the degradation cycle at both the propagation (radical scavenging) and chain branching (hydroperoxide decomposition) stages, 4,4'-Thiobis(3-Methylphenol) effectively protects the polymer matrix from the damaging effects of UV radiation.

Synergistic Effects with Auxiliary Stabilizers in Polymer Systems

In practical applications, antioxidants like 4,4'-Thiobis(3-Methylphenol) are often used in combination with other stabilizers to achieve a higher level of protection than any single additive could provide alone. This phenomenon, known as synergism, occurs when the combined stabilizing effect is greater than the sum of the individual effects. 4,4'-Thiobis(3-Methylphenol) can exhibit synergistic effects with various auxiliary stabilizers, most notably other types of antioxidants and UV absorbers.

The intramolecular synergy within 4,4'-Thiobis(3-Methylphenol) itself, between the phenolic (primary antioxidant) and thioether (secondary antioxidant) moieties, is a key aspect of its effectiveness. researchgate.net The phenolic group acts as a chain-breaking donor by scavenging free radicals, while the thioether group acts as a peroxide decomposer. researchgate.net

When combined with other stabilizers, this effect is amplified:

Synergy with Hindered Amine Light Stabilizers (HALS): HALS are extremely efficient radical scavengers. While the phenolic portion of 4,4'-Thiobis(3-Methylphenol) is consumed as it donates hydrogen atoms, HALS operate via a catalytic cycle. In combination, the thiobisphenol can provide initial protection and decompose hydroperoxides, while the HALS compound continuously traps a wide range of free radicals, regenerating itself in the process. This complementary action leads to enhanced long-term stability.

Synergy with Phosphite (B83602) Stabilizers: Phosphites are also effective secondary antioxidants that decompose hydroperoxides, similar to the thioether function. However, they operate through a different chemical mechanism (reduction of hydroperoxides to alcohols while being oxidized to phosphates). Combining a thiobisphenol with a phosphite can provide a broader range of peroxide decomposition activity under different conditions (e.g., during high-temperature processing versus long-term heat aging).

Synergy with other Phenolic Antioxidants: While less common, combinations with other phenolic antioxidants can sometimes be beneficial. For instance, a more sterically hindered phenol might provide superior radical scavenging at very high temperatures, while the thiobisphenol offers the added benefit of peroxide decomposition. Research into combinations of organotellurium compounds with conventional phenolic antioxidants has shown that such synergistic effects can be substantial. researchgate.netresearchgate.net

The principle behind this synergy is the complementary nature of the stabilization mechanisms, allowing for a multi-pronged attack on the degradation cycle.

Table 1: Synergistic Stabilization Mechanisms

| Stabilizer Type | Primary Mechanism | Synergistic Role with 4,4'-Thiobis(3-Methylphenol) |

|---|---|---|

| 4,4'-Thiobis(3-Methylphenol) | Radical Scavenging (Phenol) & Hydroperoxide Decomposition (Thioether) | Provides both primary and secondary antioxidant functions. |

| Hindered Amine Light Stabilizers (HALS) | Radical Scavenging (Catalytic Cycle) | Complements the stoichiometric radical scavenging of the phenol, offering long-term, regenerative protection. |

| Phosphite Stabilizers | Hydroperoxide Decomposition | Offers an alternative pathway for peroxide decomposition, potentially more effective under different temperature or environmental conditions. |

| UV Absorbers (e.g., Benzotriazoles) | Absorb UV radiation and dissipate it as heat | Prevents the initial formation of free radicals, reducing the burden on the antioxidant system. |

Hydroperoxide Decomposition by Thioether Functionality

The thioether linkage in 4,4'-Thiobis(3-Methylphenol) is a crucial feature that classifies it as a secondary, or preventive, antioxidant. Its primary role is to decompose hydroperoxides (ROOH), which are unstable intermediates formed during the oxidation process. By converting hydroperoxides into stable, non-radical products, the thioether functionality prevents the chain-branching step of degradation, where one hydroperoxide molecule can split into two highly destructive free radicals (RO• and •OH). canada.ca

The mechanism of hydroperoxide decomposition by thioethers is a multi-step process involving the oxidation of the sulfur atom. It is generally accepted that the sulfide (B99878) itself is not the active species, but rather a precursor to the true catalytic decomposers. oipub.com

The process can be summarized as follows:

Initial Oxidation: The thioether (R-S-R) reacts with a hydroperoxide molecule. The sulfur atom is oxidized to a sulfoxide (B87167) (R-SO-R), and the hydroperoxide is reduced to an alcohol (ROH). oipub.comrsc.org

R-S-R + ROOH → R-SO-R + ROH

Formation of Acidic Species: The initial oxidation products, such as sulfoxides, can undergo further reactions and thermal decomposition to generate acidic sulfur species, like sulfenic acids (RSOH). researchgate.netoipub.com These acidic products are highly effective catalysts for hydroperoxide decomposition. oipub.com

Catalytic Decomposition: These acidic sulfur intermediates then catalytically decompose many moles of hydroperoxide for each mole of the original sulfur compound. oipub.com This catalytic cycle transforms hydroperoxides into non-radical products like alcohols and water, while the sulfur-containing molecule is progressively oxidized to various states, including sulfinic and sulfonic acids. researchgate.net

Table 2: Oxidation States of Sulfur in Hydroperoxide Decomposition

| Sulfur Compound | Chemical Structure | Role in Decomposition |

|---|---|---|

| Thioether (Sulfide) | R-S-R | Initial reactant; precursor to active species. |

| Sulfoxide | R-SO-R | First oxidation product; intermediate. rsc.org |

| Sulfenic Acid | R-S-OH | Active catalytic species for peroxide decomposition. oipub.com |

| Sulfinic Acid | R-SO₂H | Further oxidation product. |

This dual-functionality—radical scavenging by the phenolic groups and hydroperoxide decomposition by the thioether bridge—makes 4,4'-Thiobis(3-Methylphenol) a highly effective antioxidant for the stabilization of polymers and other materials.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 4,4'-Thiobis(3-Methylphenol) |

| Benzotriazoles |

| Irganox® 1010 |

Advanced Analytical and Spectroscopic Characterization of 4,4 Thiobis 3 Methylphenol and Its Derivatives

Chromatographic Separation Techniques for Analysis and Purification

Chromatographic methods are fundamental to the analysis of 4,4'-Thiobis(3-Methylphenol), enabling its separation from complex matrices, reaction mixtures, and potential impurities. The choice of technique depends on the analytical goal, whether it is precise quantification, qualitative identification, or preparative purification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of phenolic compounds due to its high resolution and sensitivity. nih.govscielo.br For 4,4'-Thiobis(3-Methylphenol), reversed-phase HPLC (RP-HPLC) is the most common approach. mtc-usa.comsielc.com

Method development typically involves optimizing the separation on a C8 or C18 stationary phase. mtc-usa.com A gradient or isocratic mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an acidified aqueous phase (e.g., with formic or phosphoric acid) is generally effective. mtc-usa.commtc-usa.com UV detection is suitable, with monitoring often performed around 275 nm, a common wavelength for phenolic compounds. mtc-usa.commtc-usa.com

Validation of an HPLC method is crucial to ensure its reliability and is performed according to guidelines from the International Conference on Harmonisation (ICH). scielo.br Key validation parameters include:

Linearity: Establishing a proportional relationship between detector response and analyte concentration over a specified range. scielo.brresearchgate.net

Accuracy: Assessing the closeness of the measured value to the true value, often determined through recovery studies in a sample matrix. scielo.br

Precision: Measuring the repeatability (intra-day) and intermediate precision (inter-day) of the method, expressed as the relative standard deviation (RSD). researchgate.netnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.netdiva-portal.org

Specificity/Selectivity: Ensuring the method can unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. scielo.br

Table 1: Typical HPLC Method Parameters for Bisphenol Analysis

| Parameter | Typical Condition | Source |

|---|---|---|

| Column | C18 or C8, 2.1-4.6 mm i.d., 50-250 mm length, 2.2-5 µm particle size | nih.govmtc-usa.comutm.my |

| Mobile Phase | Acetonitrile/Methanol and Water (often with 0.1% Formic Acid) | mtc-usa.commtc-usa.com |

| Elution Mode | Isocratic or Gradient | nih.govmtc-usa.com |

| Flow Rate | 0.2 - 1.0 mL/min | mtc-usa.comutm.myresearchgate.net |

| Detection | UV/DAD at ~275 nm or Fluorescence Detector (FLD) | mtc-usa.commtc-usa.comeag.com |

| Column Temp. | 25 - 30 °C | utm.myresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both the qualitative and quantitative analysis of 4,4'-Thiobis(3-Methylphenol). Due to the low volatility and polar nature of the phenolic hydroxyl groups, derivatization is a critical prerequisite for GC analysis. dphen1.com This process replaces the active hydrogen of the hydroxyl group with a less polar functional group, improving thermal stability and chromatographic peak shape. dphen1.com

A common derivatization agent for phenols is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. dphen1.comsci-hub.se The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically with a non-polar or mid-polar stationary phase like a DB-5. dphen1.com

The separated components enter the mass spectrometer, which serves as the detector. For qualitative analysis, the mass spectrometer is operated in scan mode to generate a mass spectrum characterized by a molecular ion peak and specific fragmentation patterns. This fragmentation is often predictable and can highlight features like the formation of stable benzylic carbocations, aiding in structural confirmation. researchgate.net For quantitative analysis, selected ion monitoring (SIM) mode is employed, where the instrument only monitors specific, characteristic ions of the target analyte, significantly enhancing sensitivity and selectivity. nih.govresearchgate.net

Method validation for GC-MS follows similar principles to HPLC, ensuring the method is accurate, precise, and sensitive for its intended purpose. nih.govbohrium.com

Thin Layer Chromatography (TLC) for Screening and Identification

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and simple method for the preliminary screening and identification of 4,4'-Thiobis(3-Methylphenol) in various samples. phytojournal.comnih.gov It is particularly useful for monitoring reaction progress, checking the purity of fractions during purification, and as a preliminary step before more sophisticated analyses. rsc.orgresearchgate.net

For the analysis of phenolic compounds, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. smujo.id The mobile phase, or solvent system, is chosen based on the polarity of the analyte. A mixture of non-polar and polar solvents, such as chloroform, ethyl acetate, and formic acid, can provide good separation. researchgate.net

After developing the plate, the separated spots are visualized. This can be achieved under UV light (at 254 nm or 366 nm) if the compound is UV-active. smujo.id Alternatively, various spray reagents can be used to detect phenolic compounds specifically. Reagents like a ferric chloride solution or Folin-Ciocalteu reagent produce colored spots upon reaction with phenols, confirming their presence on the plate. phytojournal.comsmujo.id The position of the spot, represented by its retention factor (Rf) value, can be used for identification by comparing it to that of a known standard run on the same plate. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including 4,4'-Thiobis(3-Methylphenol) and its derivatives. weebly.com It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Interpretation

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4,4'-Thiobis(3-Methylphenol), the ¹H NMR spectrum would show distinct signals for the hydroxyl (-OH) protons, the aromatic protons on the benzene (B151609) rings, and the methyl (-CH₃) protons. The chemical shift (δ) of the hydroxyl proton can vary depending on the solvent and concentration. The aromatic protons will appear as a complex pattern of signals, with their chemical shifts and coupling constants influenced by their position relative to the hydroxyl, methyl, and sulfur bridge substituents. acs.orgcdnsciencepub.com The methyl protons would typically appear as a singlet in the upfield region of the spectrum. rsc.org

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon atoms in the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. In the spectrum of 4,4'-Thiobis(3-Methylphenol), separate signals would be observed for the methyl carbons, the aromatic carbons directly bonded to the hydroxyl group (C-O), the carbons bonded to the sulfur atom (C-S), and the other aromatic carbons. The chemical shifts of these carbons are indicative of their electronic environment. rsc.org

Table 2: Predicted NMR Spectral Data for 4,4'-Thiobis(3-Methylphenol)

| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Hydroxyl Proton | ¹H NMR | Variable (e.g., 4.5 - 8.0) | Singlet (broad) |

| Aromatic Protons | ¹H NMR | 6.7 - 7.3 | Multiplets/Doublets |

| Methyl Protons | ¹H NMR | ~2.2 | Singlet |

| Aromatic C-OH | ¹³C NMR | ~154 | Singlet |

| Aromatic C-S | ¹³C NMR | ~125-130 | Singlet |

| Aromatic C-H/C-CH₃ | ¹³C NMR | ~115-140 | Singlets |

| Methyl Carbon | ¹³C NMR | ~20 | Singlet |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary based on solvent and experimental conditions. rsc.orgoup.com

Two-Dimensional NMR Techniques for Complex Structural Assignments

For complex derivatives of 4,4'-Thiobis(3-Methylphenol) or when 1D spectra are insufficient for complete assignment, two-dimensional (2D) NMR experiments are indispensable. nih.govpitt.edu These techniques reveal correlations between different nuclei, allowing for a complete and unambiguous assignment of all proton and carbon signals. weebly.com

Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). It helps in tracing out the proton spin systems within the aromatic rings. dlsu.edu.ph

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It provides a map of which proton is attached to which carbon, greatly simplifying the assignment of the carbon spectrum. nih.govdlsu.edu.ph

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J coupling). It is crucial for piecing together the molecular structure by connecting different spin systems across quaternary carbons (like C-S and C-O) and the sulfur bridge. nih.govdlsu.edu.ph

By combining the information from these 1D and 2D NMR experiments, a complete and detailed structural map of 4,4'-Thiobis(3-Methylphenol) and its derivatives can be constructed with high confidence.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rtilab.com The FT-IR spectrum of 4,4'-Thiobis(3-Methylphenol) provides a unique molecular fingerprint, revealing key structural features.

The spectrum is characterized by several distinct absorption bands corresponding to specific vibrational modes. A prominent, broad band is expected in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl groups. upi.edu The broadness of this peak often suggests the presence of intermolecular hydrogen bonding in the solid state.

Vibrations associated with the carbon-hydrogen bonds are observed in two main regions. Aromatic C-H stretching vibrations typically appear as a group of weaker bands between 3000 cm⁻¹ and 3100 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl (–CH₃) groups are expected in the 2850-3000 cm⁻¹ range.

The aromatic nature of the compound is further confirmed by C=C stretching vibrations within the benzene rings, which give rise to sharp, moderate-intensity peaks in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) group is typically found around 1200-1260 cm⁻¹. The identification of the C-S (thioether) stretching vibration can be more challenging as it often produces a weak band in the fingerprint region, typically between 600-800 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Bands for 4,4'-Thiobis(3-Methylphenol)

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3600 - 3200 | O-H Stretch | Phenolic -OH | Strong, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak |

| 2960 - 2850 | C-H Stretch | Aliphatic (CH₃) | Medium |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium, Sharp |

| 1260 - 1200 | C-O Stretch | Phenol | Strong |

| 800 - 600 | C-S Stretch | Thioether | Weak |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like 4,4'-Thiobis(3-Methylphenol), the primary electronic transitions observed are π → π* transitions associated with the phenolic rings. The sulfur atom, with its lone pairs of electrons, can also participate in n → σ* or n → π* transitions, although these are often obscured by the more intense π → π* absorptions.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to show strong absorption bands in the ultraviolet region, generally between 250 and 300 nm. sharif.edu These absorptions are due to the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic system. The exact position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the substitution pattern on the aromatic rings and the solvent used. The hydroxyl and methyl groups act as auxochromes, which can cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene.

Table 2: Expected Electronic Transitions for 4,4'-Thiobis(3-Methylphenol)

| Wavelength Range (nm) | Transition Type | Chromophore |

|---|---|---|

| ~250 - 300 | π → π* | Phenolic Rings |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For 4,4'-Thiobis(3-Methylphenol) (molecular formula C₂₂H₃₀O₂S), the molecular weight is 358.54 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) of 358. nist.gov

The fragmentation of 4,4'-Thiobis(3-Methylphenol) and its isomers is characterized by specific cleavage patterns. A common fragmentation pathway involves the cleavage of the C-S bonds, leading to the formation of fragments corresponding to the substituted phenol moieties. Another significant fragmentation is the benzylic cleavage, resulting in the loss of a methyl group (–CH₃) to form a stable [M-15]⁺ ion. Further fragmentation can involve the loss of the entire tert-butyl group or other characteristic rearrangements of the aromatic structure. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which confirms the elemental composition.

Table 3: Predicted m/z Values for Adducts of 4,4'-Thiobis(3-methyl-6-tert-butylphenol) in Mass Spectrometry

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 359.20394 |

| [M+Na]⁺ | 381.18588 |

| [M-H]⁻ | 357.18938 |

| [M+NH₄]⁺ | 376.23048 |

Data derived for the isomer 4,4'-Thiobis(6-tert-butyl-m-cresol). uni.lu

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Analysis

While specific crystallographic data for 4,4'-Thiobis(3-Methylphenol) is not widely published, analysis of related structures, such as its parent compound 4,4'-Thiodiphenol, provides insight into the likely molecular conformation. nih.gov The dihedral angle between the two phenyl rings, as well as the C-S-C bond angle, are key parameters determined by XRD. Powder XRD (PXRD) is also useful for analyzing polycrystalline samples, providing information about the crystalline phases present, phase purity, and crystal lattice parameters.

Table 4: Information Obtainable from Single-Crystal XRD Analysis

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The symmetry group of the crystal structure. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Intermolecular Interactions | Identification and measurement of hydrogen bonds and other non-covalent interactions. |

Thermal Analysis Techniques, Including Thermogravimetric Analysis (TGA) for Thermal Stability

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) is particularly important for compounds like 4,4'-Thiobis(3-Methylphenol), which are often used as antioxidants in materials subjected to high temperatures.

TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting TGA curve plots mass percentage versus temperature. For 4,4'-Thiobis(3-Methylphenol), the TGA curve would show a stable baseline until the onset of thermal decomposition. The temperature at which significant mass loss begins indicates its thermal stability. The analysis can reveal the temperature ranges of decomposition and the amount of residual mass at the end of the experiment. This information is crucial for determining the maximum processing temperature at which the compound can be used effectively as an antioxidant without degrading. For the closely related isomer, 4,4'-Thiobis(2-tert-butyl-5-methylphenol), the melting point is reported to be in the range of 158-162 °C, indicating significant thermal stability at lower temperatures.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties and reaction dynamics. For a molecule like 4,4'-Thiobis(3-Methylphenol), these calculations can elucidate its three-dimensional structure, conformational flexibility, and electronic behavior, which are key determinants of its chemical and biological activity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. nih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 4,4'-Thiobis(3-Methylphenol). researchgate.net

Conformational Analysis: Molecules with rotatable bonds, such as the carbon-sulfur bonds in 4,4'-Thiobis(3-Methylphenol), can exist in multiple spatial arrangements called conformers. Conformational analysis involves identifying the different stable conformers and determining their relative energies. The flexibility of the thioether bridge allows the two phenol rings to adopt various orientations relative to each other. DFT calculations can map the potential energy surface associated with the rotation around these bonds to identify low-energy conformers and the energy barriers separating them. This analysis is crucial as the biological activity and physical properties of a molecule can depend on its preferred conformation.

Commonly used DFT functionals for such organic molecules include B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-31G(d,p) or larger, which provide a reliable description of molecular geometries and energies. nih.govnih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a systematic way to approach the exact solution of the Schrödinger equation.

While DFT is often the method of choice for geometry optimization of larger molecules due to computational efficiency, ab initio methods are frequently used to obtain highly accurate single-point energy calculations and to benchmark the results from DFT. For 4,4'-Thiobis(3-Methylphenol), ab initio calculations could be employed to:

Predict Electronic Structure: Provide a detailed description of the molecular orbitals and their energies, offering a fundamental understanding of the molecule's electronic makeup.

Refine Energy Calculations: Calculate more precise relative energies of different conformers or transition states for chemical reactions.

Predict Reactivity: Although computationally intensive, high-level ab initio methods can yield very accurate predictions of reaction barriers and thermochemistry, which are central to understanding chemical reactivity.

The primary trade-off of ab initio methods is their high computational cost, which increases rapidly with the size of the molecule and the complexity of the method.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides deep insights into its stability, reactivity, and potential interaction sites. For 4,4'-Thiobis(3-Methylphenol), understanding the distribution of electrons and the nature of its molecular orbitals is key to explaining its properties, such as its antioxidant activity.

Frontier Molecular Orbital (FMO) theory is a central concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy corresponds to a better electron donor.

LUMO: This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is known as the energy gap. This gap is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govsapub.org

For 4,4'-Thiobis(3-Methylphenol), the HOMO is expected to be localized primarily on the electron-rich phenol rings and the sulfur atom, reflecting its capacity to donate electrons (a key feature of antioxidants). The LUMO would likely be distributed over the aromatic system. The magnitude of the energy gap provides a quantitative measure of the molecule's kinetic stability.

Table 1: Illustrative Frontier Molecular Orbital Data for Phenolic Compounds (Note: The following data is for representative phenolic antioxidants and illustrates typical values obtained from DFT calculations, as specific data for 4,4'-Thiobis(3-Methylphenol) is not available in the cited literature.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Ascorbic Acid | -5.59 | -0.75 | 4.84 |

| Epicatechin | -5.42 | -1.13 | 4.29 |

| Resveratrol | -5.35 | -1.21 | 4.14 |

Data adapted from computational studies on common antioxidants to illustrate typical energy ranges.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. MEP maps are invaluable for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. scispace.com

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are prone to attack by electrophiles.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are susceptible to attack by nucleophiles.

Green/Yellow Regions: Represent areas of neutral or near-zero potential.

For 4,4'-Thiobis(3-Methylphenol), the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the hydroxyl groups due to their high electronegativity and lone pairs of electrons. researchgate.net These sites are the most likely to interact with electrophiles or engage in hydrogen bonding as a hydrogen bond acceptor. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit a strong positive potential (blue), identifying them as the primary sites for nucleophilic attack and as hydrogen bond donors. researchgate.net The aromatic rings would show a mix of negative (above and below the plane) and neutral potential.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These indices are calculated from the energies of the frontier orbitals (HOMO and LUMO) and provide a quantitative measure of a molecule's stability and reactivity tendencies. nih.gov

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (I - A) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ω = χ² / (2η)

Local Reactivity Descriptors: These indices identify the reactivity of specific atomic sites within the molecule.

Fukui Functions: The Fukui function indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. It helps identify which atoms are most likely to act as nucleophilic or electrophilic centers. nih.gov

These descriptors are crucial for comparing the reactivity of different molecules and for understanding the underlying electronic factors that govern their chemical behavior.

Table 2: Key Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Capacity to accept electrons. |

Coordination Chemistry and Ligand Properties of 4,4 Thiobis 3 Methylphenol Analogues

Design Principles for Metal-Binding Ligands Derived from Thiobisphenols

The design of effective metal-binding ligands is a cornerstone of coordination chemistry, aiming to create molecules that can selectively and stably bind to specific metal ions. Thiobisphenols, such as 4,4'-Thiobis(3-Methylphenol), are architecturally well-suited for this purpose due to several key features. The properties of a metal coordination complex are determined as much by the ligand set as by the nature of the metal itself. researchgate.net

At their core, these molecules are bifunctional, possessing both "hard" and "soft" donor sites. The two phenolic hydroxyl (-OH) groups provide hard oxygen donor atoms, which typically favor coordination with hard metal ions. Upon deprotonation, the resulting phenolate (B1203915) groups become even stronger donors. In contrast, the thioether (-S-) bridge acts as a soft donor, showing a preference for softer metal ions. This hard-soft combination allows thiobisphenol ligands to potentially coordinate with a wide range of transition metals, with the specific coordination mode being influenced by the nature of the metal ion.

Furthermore, the steric bulk of the ligand can be systematically modified. The methyl groups in 4,4'-Thiobis(3-Methylphenol) provide a degree of steric hindrance that can influence the coordination geometry around the metal center, preventing the formation of polymeric structures and favoring the formation of discrete, soluble complexes. The design and synthesis of metal complexes with sterically demanding ligands have shown great potential in various fields, particularly in catalysis. cardiff.ac.uk The flexibility of the thioether bridge also allows the two phenolic rings to adopt various orientations, enabling the ligand to accommodate different coordination preferences of metal ions.

The design of these ligands can be further refined by introducing different substituents on the aromatic rings. These modifications can fine-tune the electronic properties of the donor atoms, thereby altering the stability and reactivity of the resulting metal complexes. Ligands can significantly affect the reactivity and stability of metal complexes; in fact, their catalytic behavior can be easily modulated through modification of the stereoelectronic properties of ligands. researchgate.net

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 4,4'-Thiobis(3-Methylphenol) analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the final product's structure and composition. ias.ac.inresearchgate.net

Coordination Modes of Phenolic and Thioether Donor Sites

The versatile donor set of 4,4'-Thiobis(3-Methylphenol) allows for several possible coordination modes. The phenolic oxygen atoms can coordinate to a metal center as neutral hydroxyl groups or, more commonly, as deprotonated phenolates. The thioether sulfur atom can also coordinate to the metal. Transition metal thioether complexes comprise coordination complexes of thioether (R2S) ligands. nih.gov

The specific coordination mode adopted depends on a variety of factors, including the metal ion's identity, its oxidation state, and the steric and electronic properties of the ligand. For instance, harder metal ions may preferentially bind to the hard phenolate oxygen donors, while softer metals might show a stronger interaction with the soft thioether sulfur. In many cases, the ligand acts as a chelating agent, binding to the metal center through multiple donor atoms to form a stable ring structure. The coordination chemistry of titanium(IV) complexes of amine bis(phenolate) ligands has been investigated, revealing that sterically demanding ligands can lead to the formation of specific complex geometries. nih.gov

The thioether group can also act as a bridging ligand, linking two or more metal centers to form polynuclear complexes. This bridging capability is a key feature of thioether ligands and can lead to interesting magnetic and electronic properties in the resulting complexes. nih.gov

Investigation of Stereochemistry and Isomerism in Metal Chelates

The coordination of ligands to a metal center can lead to the formation of stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. nih.gov In the context of metal chelates with thiobisphenol ligands, several types of isomerism can be envisaged.

The specific stereochemistry of a metal chelate can have a profound impact on its properties and reactivity, particularly in the context of asymmetric catalysis. The stereoselective synthesis of metal chelates with chiral thiobisphenol ligands is an area of active research. rsc.org

Spectroscopic Characterization of Metal-Thiobisphenol Complexes (e.g., UV-Vis, EPR)

Spectroscopic techniques are indispensable tools for the characterization of metal complexes, providing valuable information about their electronic structure, geometry, and bonding.

UV-Vis Spectroscopy: Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) region is used to probe the electronic transitions within a molecule. For metal-thiobisphenol complexes, the UV-Vis spectrum can reveal information about both ligand-centered transitions and metal-centered d-d transitions. The positions and intensities of these absorption bands are sensitive to the coordination environment of the metal ion and can provide insights into the geometry of the complex. The UV-Vis spectra of cobalt complexes have been simulated using theoretical methods to understand their electronic properties. ias.ac.in Similarly, the UV-Vis spectra of copper complexes have been analyzed to understand their biomedical behavior. epa.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying paramagnetic species, which are molecules with unpaired electrons. Many transition metal complexes, such as those of copper(II) and iron(III), are paramagnetic and can be studied by EPR. The EPR spectrum provides information about the electronic environment of the unpaired electron, including the geometry of the metal center and the nature of the coordinating ligands. EPR spectroscopy has been used to investigate iron-catecholate complexes, providing detailed simulations to describe the origin of the spectra. mdpi.com Advanced EPR techniques can provide further insights into the electronic structure of copper(II) complexes. rsc.org

Electronic Properties and Redox Behavior of Metal-Thiobisphenol Coordination Compounds

The electronic properties of metal-thiobisphenol complexes are governed by the interplay between the metal d-orbitals and the ligand orbitals. The nature of the metal-ligand bonding, whether predominantly ionic or covalent, and the geometry of the complex play crucial roles in determining these properties.

Redox Behavior: The ability of a metal complex to gain or lose electrons, known as its redox behavior, is a fundamental aspect of its reactivity. Cyclic voltammetry is a common electrochemical technique used to study the redox properties of coordination compounds. By measuring the potential at which oxidation and reduction events occur, one can gain insight into the stability of different oxidation states of the metal complex. The redox potentials of copper(II) complexes with salen-type ligands have been investigated to understand their electronic behavior. dtic.mil Similarly, the redox behavior of copper complexes with different β-amyloid peptides has been studied to understand their neuropathological relevance. researchgate.net

The electronic environment created by the thiobisphenol ligand can significantly influence the redox potential of the metal center. For example, electron-donating substituents on the phenolic rings would be expected to make the metal center more electron-rich and thus easier to oxidize. Conversely, electron-withdrawing groups would make the metal center more electron-deficient and harder to oxidize.

Theoretical Exploration of Catalytic Activity of Metal-Complexed Thiobisphenol Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding and predicting the catalytic activity of metal complexes. purdue.edu Theoretical studies can provide detailed insights into reaction mechanisms, the structures of intermediates and transition states, and the factors that control catalytic efficiency and selectivity.

For metal-complexed thiobisphenol derivatives, DFT calculations can be employed to explore their potential as catalysts for various organic transformations, such as oxidation reactions. For instance, theoretical investigations can elucidate the mechanism of substrate activation at the metal center, the role of the ligand in modulating the reactivity of the metal, and the energy barriers associated with different reaction pathways. DFT studies have been used to investigate the mechanism of catalytic oxidation desulfurization over titanium-containing zeolites. researchgate.net The electronic structure control of the nucleophilicity of transition metal-thiolate complexes has also been studied through a combination of experimental and theoretical methods. nih.gov

By modeling the electronic structure of the metal-thiobisphenol complex and its interaction with potential substrates, researchers can gain a deeper understanding of the catalytic cycle. This knowledge can then be used to rationally design more efficient and selective catalysts for specific applications. The catalytic oxidation of manganese complexes has been studied, providing insights into their potential applications. scispace.com

Advanced Materials Science Applications of 4,4 Thiobis 3 Methylphenol and Its Derivatives

Fundamental Principles of Polymer Stabilization and Lifespan Extension

Virtually all polymeric materials are susceptible to degradation from oxidative processes. diva-portal.orgbasf.com This degradation can occur at every stage of a polymer's life, from manufacturing and processing to end-use. diva-portal.orgbasf.com The tell-tale signs of oxidation include changes in appearance, such as discoloration and loss of gloss, and a decline in mechanical properties like tensile strength, impact strength, and flexibility. diva-portal.orgbasf.comsafic-alcan.com

The core mechanism of this degradation is autoxidation, a reaction of organic compounds with oxygen that begins with the formation of free radicals. safic-alcan.com These radicals are typically generated by the cleavage of carbon-hydrogen bonds under the influence of heat, light, or mechanical stress. basf.comsafic-alcan.com This initiation step triggers a cascade of chain reactions, propagating degradation and leading to a decrease in molecular weight or cross-linking, ultimately compromising the material's integrity. safic-alcan.com

Antioxidants are essential additives that protect polymers by interrupting these degradation processes. basf.comchemrxiv.org They function by neutralizing the free radicals that initiate and propagate the degradation chain reactions. nbinno.com Phenolic antioxidants, a class to which 4,4'-Thiobis(3-Methylphenol) belongs, are primary antioxidants or "radical scavengers." basf.commdpi.com They donate a hydrogen atom to the highly reactive peroxy radicals, effectively terminating the chain reaction and preventing further degradation of the polymer matrix. mdpi.com This stabilization is crucial for preserving the physical, mechanical, and optical properties of the polymer over time. basf.com By incorporating these antioxidant functional groups, the lifespan and performance of polymeric materials are significantly enhanced. safic-alcan.comvinatiorganics.com

Mechanisms of Antioxidant Consumption and Migration in Polymer Matrices

The long-term effectiveness of an antioxidant in a polymer is limited by two primary factors: its chemical consumption and its physical loss through migration. diva-portal.org Antioxidants are gradually consumed as they perform their function of scavenging free radicals. diva-portal.org However, a significant portion of the antioxidant can be lost from the polymer through migration to the surface, a phenomenon often referred to as "blooming." specialchem.com

Several factors influence the migration of antioxidants:

Compatibility: Poor compatibility or low solubility of the additive within the polymer matrix increases the likelihood of migration. specialchem.com When the concentration of the antioxidant exceeds its solubility limit, a phase separation occurs, and the excess additive is more likely to move to the surface. specialchem.com

Molecular Size: Additives with lower molecular weight tend to be more mobile within the polymer matrix. researchgate.net

Polymer Structure: The rate of diffusion is higher in the amorphous regions of a polymer compared to the crystalline regions. The crystallinity of the polymer creates a more tortuous path, slowing down diffusion. specialchem.com

Environmental Factors: External conditions such as temperature and the surrounding medium play a crucial role. For instance, the loss of antioxidants can be faster in water, especially when saturated with air, due to increased mass transport from the polymer surface to the water phase. diva-portal.org

Studies have shown that for some phenolic antioxidants, the loss due to migration to the surrounding environment can be significantly greater than the amount consumed in chemical reactions, particularly in non-aqueous media. diva-portal.org This physical loss is a critical factor that can prematurely terminate the antioxidant's protective function, leading to a reduction in the polymer's lifespan. researchgate.net

| Factor | Description | Impact on Migration Rate |

|---|---|---|

| Compatibility with Polymer | The degree to which the antioxidant dissolves in the polymer matrix. specialchem.com | Poor compatibility leads to higher migration. specialchem.com |

| Concentration | Amount of antioxidant added to the polymer. | Concentrations above the solubility threshold increase the likelihood of blooming. specialchem.com |

| Polymer Crystallinity | The degree of structural order in the polymer. specialchem.com | Higher crystallinity decreases the diffusion rate due to increased tortuosity. specialchem.com |

| External Environment | The medium surrounding the polymer (e.g., air, water, solvents). | Exposure to liquids, especially those with good solubility for the antioxidant, can accelerate migration. diva-portal.orgnbinno.com |

| Temperature | The thermal condition of the environment. | Higher temperatures generally increase the diffusion and migration rates. scielo.br |

Impact on Long-Term Performance of Polymeric Materials in Diverse Environments

The consumption and migration of antioxidants directly affect the long-term durability and performance of polymeric materials. As the concentration of the effective antioxidant within the polymer matrix decreases, the material becomes increasingly vulnerable to oxidative degradation. researchgate.net This leads to a progressive decline in its essential properties.

In thermally demanding environments, the depletion of antioxidants accelerates the degradation of polymer chains, resulting in reduced mechanical strength and premature failure. vinatiorganics.com For materials exposed to outdoor conditions, the loss of antioxidants compromises their ability to resist UV radiation, leading to photo-oxidation that causes color fading, embrittlement, and surface cracking. vinatiorganics.com Over time, this degradation makes the polymer brittle and prone to cracking, significantly shortening its service life. vinatiorganics.com

The environment plays a significant role in the rate of antioxidant loss and subsequent material degradation. For polyolefins stabilized with thiobisphenol antioxidants, exposure to chlorinated water can lead to rapid chemical consumption of the stabilizing system. diva-portal.org Similarly, exposure to fatty foods or simulants can result in higher migration rates of antioxidants from polyethylene packaging. scielo.br The physical loss of antioxidants is a critical failure mechanism that can curtail the intended lifespan of plastic products, highlighting the importance of selecting antioxidants with low volatility and high resistance to extraction to ensure long-term performance. nbinno.comresearchgate.net

Functionalization of Polymeric Materials with Thiobisphenol Derivatives

A promising strategy to overcome the issue of antioxidant migration is the chemical integration of stabilizer moieties into the polymer backbone. This approach involves the functionalization of polymeric materials with thiobisphenol derivatives, effectively anchoring the antioxidant and preventing its physical loss.

One method involves synthesizing monomers derived from thiobisphenols. For example, 4,4'-thiobisphenol has been used to create novel benzoxazine monomers. researchgate.net These monomers can then be polymerized to form polybenzoxazines, a class of high-performance phenolic resins known for their excellent thermal stability, low flammability, and high heat resistance. researchgate.net By incorporating the thiobisphenol structure directly into the polymer chain, the antioxidant functionality becomes a permanent part of the material.

Another approach is post-polymerization modification, where a pre-existing polymer is chemically altered to include the antioxidant group. Thiol-ene "click" chemistry, for instance, provides an efficient pathway for the surface functionalization of conjugated polymers. rsc.org Alkene-functionalized polymers can be modified with various thiol-containing molecules, including derivatives of thiobisphenols. rsc.org This method allows for the tailoring of surface properties like conductivity and wettability while ensuring the antioxidant is covalently bonded to the polymer. rsc.org Such functionalization can convert an otherwise insoluble polymer into a soluble derivative, broadening its processing options and applications. rsc.org These strategies lead to materials with enhanced durability, as the stabilizing component cannot migrate out of the polymer matrix.

Development of Novel Polymeric Composites and Blends Incorporating Thiobisphenols

Polymer blends and composites are created to achieve a synergistic combination of properties not available in a single polymer. researchgate.net Blending two or more polymers is a cost-effective way to develop new materials with tailored performance characteristics. mdpi.com However, many polymer pairs are immiscible, leading to poor interfacial adhesion and compromised mechanical properties. researchgate.net

The incorporation of thiobisphenols and their derivatives can play a crucial role in the development of advanced polymer blends and composites. Beyond their primary role as antioxidants, these additives can influence the morphology and interfacial properties of the blend. The manner in which polymers are compounded is vital for controlling the final properties of the blend. researchgate.net

Future Research Directions and Emerging Areas for 4,4 Thiobis 3 Methylphenol Systems

Exploration of Novel and Efficient Synthetic Pathways

The traditional synthesis of thiobisphenols often involves reagents like sulfur dichloride, which can generate hazardous byproducts. Future research is increasingly focused on developing novel synthetic methodologies that are not only efficient but also align with the principles of green chemistry. A key direction is the exploration of pathways that avoid harsh chemicals and minimize waste.

One promising approach involves a multi-step, one-pot synthesis that circumvents the need for chlorine-based sulfur transfer reagents. For instance, a modern synthesis for a structurally similar compound, 4,4'-thiobis(6-tert-butyl-3-methylphenol), utilizes a copper catalyst and thiourea (B124793). This method represents a significant improvement in environmental safety by avoiding the use of chlorine and sulfur dichloride and preventing the generation of corrosive hydrogen chloride gas.

Future research in this area will likely concentrate on:

Catalyst Development: Investigating alternative, more sustainable metal catalysts (e.g., iron, bismuth) or even metal-free catalytic systems to facilitate the C-S bond formation.

Alternative Sulfur Sources: Exploring the use of elemental sulfur or other less hazardous sulfur-containing reagents as direct sources for the thioether bridge.

Biocatalysis: Leveraging enzymatic processes to achieve highly selective and environmentally benign synthesis under mild conditions, a strategy gaining traction in pharmaceutical manufacturing. mt.com

These efforts aim to create synthetic routes that are not only more efficient in terms of yield and reaction time but also safer and more sustainable for industrial-scale production.

Rational Design of Derivatives with Tailored Electronic and Steric Properties

The antioxidant efficacy of 4,4'-Thiobis(3-Methylphenol) is intrinsically linked to its molecular structure. The rational design of new derivatives through strategic modification of this structure is a pivotal area for future research. The goal is to fine-tune the compound's properties for specific applications, moving beyond its traditional role.

Steric Properties: The substitution pattern on the phenolic rings significantly influences the molecule's reactivity. For example, in the related compound 4,4'-Thiobis(3-methyl-6-tert-butylphenol), the bulky tert-butyl groups ortho to the hydroxyl group provide steric hindrance. cymitquimica.com This hindrance enhances antioxidant performance by stabilizing the phenoxyl radical intermediate and preventing unwanted side reactions. cymitquimica.com Future work will involve designing derivatives with varying steric bulk to optimize performance in different polymer matrices or biological systems.

Electronic Properties: The electronic nature of the substituents on the aromatic rings can be modulated to alter the compound's redox potential and reactivity.

Electron-donating groups (e.g., alkoxy, amino) can lower the oxidation potential, making the phenol (B47542) more easily oxidized and thus a more potent radical scavenger.

Electron-withdrawing groups (e.g., nitro, cyano) can increase the oxidation potential, which might be desirable for applications requiring greater stability or for use in high-temperature environments.

By systematically altering these properties, derivatives can be tailored for enhanced antioxidant capacity, improved solubility in specific media, or novel catalytic functions.

Advanced Computational Predictions for Structure-Activity Relationships and Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to accelerate the design and discovery of novel 4,4'-Thiobis(3-Methylphenol) derivatives. Advanced modeling can provide deep insights into the structure-activity relationships (SAR) that govern their performance, reducing the need for extensive empirical testing.

Density Functional Theory (DFT): DFT calculations can be employed to predict key molecular properties. nih.govresearchgate.netresearchgate.net This method allows researchers to model the electronic structure and predict parameters such as bond dissociation energies of the O-H bond, which is a critical indicator of antioxidant activity. By comparing the calculated properties of various virtual derivatives, researchers can identify the most promising candidates for synthesis. DFT can also be used to elucidate reaction mechanisms, for example, by mapping the energy profile of the hydrogen atom transfer process to a radical species. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their measured activity. For thiobisphenol systems, a QSAR model could be developed to predict antioxidant efficacy based on calculated molecular descriptors like lipophilicity (logP), molar refractivity, and electronic parameters.

These computational approaches enable a more rational and efficient design process, guiding synthetic efforts toward molecules with optimized properties for specific applications.

Investigation of New Catalytic Roles and Applications Beyond Conventional Redox Chemistry

While 4,4'-Thiobis(3-Methylphenol) is primarily known for its antioxidant (redox) activity, its structure suggests untapped potential in other areas of catalysis. The presence of soft sulfur and hard oxygen donor atoms makes the molecule a potential ligand for various metal ions, opening avenues in coordination chemistry and catalysis.

Future research could explore:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The bis-phenolic structure could serve as a building block for creating complex supramolecular structures. These materials could exhibit interesting properties for gas storage, separation, or heterogeneous catalysis.

Mimicking Metalloenzymes: The sulfur-phenol framework could be used to design ligands that mimic the active sites of metalloenzymes. For example, organoselenium compounds with similar structural motifs have been studied as mimics of the enzyme glutathione (B108866) peroxidase (GPx), which plays a crucial role in reducing oxidative stress. mdpi.com

Photocatalysis: The aromatic and sulfur-containing structure could be modified to participate in photocatalytic cycles, for instance, in the oxidation of thiols to disulfides, a reaction demonstrated with other sulfur-containing catalysts. slideshare.net

Investigating these non-traditional roles could significantly broaden the application scope of the 4,4'-Thiobis(3-Methylphenol) scaffold.